molecular formula C10H14Br2O B2390224 1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-05-1

1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2390224
CAS No.: 252332-05-1
M. Wt: 310.029
InChI Key: GAYCFDDDUIMMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one is a brominated derivative of a bicyclic ketone. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of bromine atoms adds to its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one can be synthesized through the bromination of 3,3,4-trimethylbicyclo[2.2.1]heptan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Products include 1,7-dihydroxy-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one or 1,7-diamino-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one.

    Reduction: The major product is 3,3,4-trimethylbicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:

    3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: A mono-brominated derivative with similar reactivity but different substitution patterns.

Uniqueness

1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and make it a valuable intermediate for synthesizing more complex molecules.

Properties

IUPAC Name

1,7-dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2O/c1-8(2)7(13)10(12)5-4-9(8,3)6(10)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYCFDDDUIMMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCC1(C2Br)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.